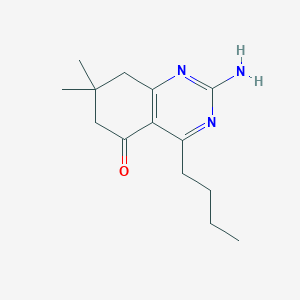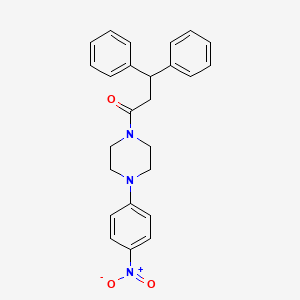![molecular formula C19H21NO2S B4922940 3-(4-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide](/img/structure/B4922940.png)
3-(4-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MTA and is a member of the acrylamide family. MTA is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
作用机制
The mechanism of action of MTA involves the inhibition of various cellular signaling pathways that are involved in inflammation, angiogenesis, and cell proliferation. MTA has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. MTA also inhibits the activation of Akt and ERK, which are involved in cell proliferation and survival. Additionally, MTA has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MTA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MTA inhibits the production of inflammatory cytokines such as TNF-α and IL-6. MTA has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that MTA reduces inflammation in animal models of arthritis and inhibits tumor growth in mouse xenograft models.
实验室实验的优点和局限性
MTA has several advantages for laboratory experiments, including its solubility in organic solvents and its stability under various conditions. MTA is also relatively easy to synthesize in the laboratory. However, MTA has some limitations for laboratory experiments, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several potential future directions for research on MTA. One area of research is the development of MTA derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of MTA in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the precise mechanism of action of MTA and to determine its potential side effects and toxicity in vivo.
合成方法
The synthesis of MTA involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate compound is then reacted with 4-methylphenylthioethylamine to form MTA. The synthesis of MTA is a multistep process that requires careful control of reaction conditions to obtain high yields and purity.
科学研究应用
MTA has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. MTA has been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In cancer research, MTA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MTA has also been investigated for its potential neuroprotective effects in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)sulfanylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-15-3-10-18(11-4-15)23-14-13-20-19(21)12-7-16-5-8-17(22-2)9-6-16/h3-12H,13-14H2,1-2H3,(H,20,21)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFTWAVWVICPOC-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCCNC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)sulfanylethyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4922857.png)
![methyl 5-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-5-oxopentanoate](/img/structure/B4922860.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4922865.png)

![isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4922881.png)
![N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine](/img/structure/B4922888.png)




![N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4922933.png)

![4-({2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B4922954.png)
